

An In-depth Technical Guide to the Potent and Selective TRPV4 Agonist GSK1016790A

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Compound of Interest

Compound Name: *2-bromo-5H-pyrrolo[2,3-b]pyrazine*

Cat. No.: B1292828

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An important note on CAS Number 875781-43-4: Initial research indicates a discrepancy in the public domain regarding the compound associated with CAS number 875781-43-4. While this number is linked to the chemical intermediate **2-Bromo-5H-pyrrolo[2,3-b]pyrazine** by several chemical suppliers, the detailed characterization data, including mechanism of action and signaling pathways, overwhelmingly corresponds to the potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) agonist, GSK1016790A. Given the depth of biological data requested, this guide will focus exclusively on GSK1016790A. Researchers should verify the CAS number with their supplier to ensure they are working with the correct compound.

Introduction

GSK1016790A is a small molecule compound developed by GlaxoSmithKline that acts as a potent and selective agonist for the TRPV4 ion channel.^{[1][2][3]} TRPV4 is a non-selective cation channel that is permeable to Ca^{2+} and is involved in a wide range of physiological processes.^[3] GSK1016790A has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4 in various tissues and cell types, including the vascular endothelium, urinary bladder, and neurons.^{[2][3]}

Physicochemical Properties

Property	Value
IUPAC Name	N-[(1S)-1-[[4-[(2S)-2-[[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide
Molecular Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O ₆ S ₂
Molecular Weight	655.61 g/mol [4]
Solubility	Soluble in DMSO and ethanol [4]

Biological Activity and Potency

GSK1016790A is a highly potent agonist of the TRPV4 channel, demonstrating significantly greater potency than other commonly used activators like the phorbol ester 4 α -PDD.[\[5\]](#) Its activation of TRPV4 leads to an influx of cations, most notably Ca²⁺, which triggers a variety of downstream cellular signaling events.

Parameter	Species/Cell Line	Value
EC ₅₀ (Ca ²⁺ influx)	Human TRPV4-expressing HEK cells	2.1 nM [1] [2] [5]
EC ₅₀ (Ca ²⁺ influx)	Mouse TRPV4-expressing HEK cells	18 nM [1] [2] [5]
EC ₅₀	Choroid plexus epithelial cells	34 nM [2]

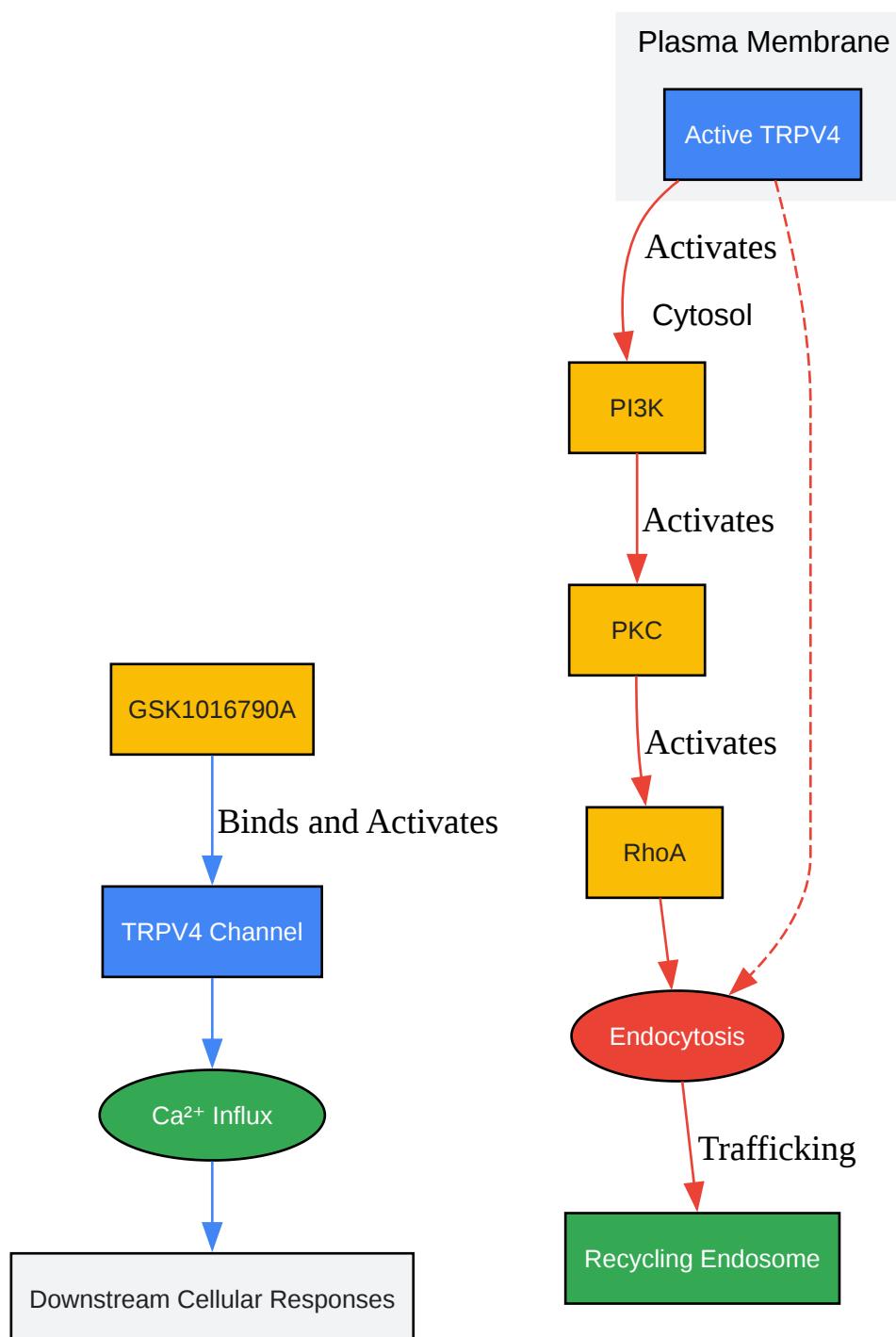
Mechanism of Action and Signaling Pathways

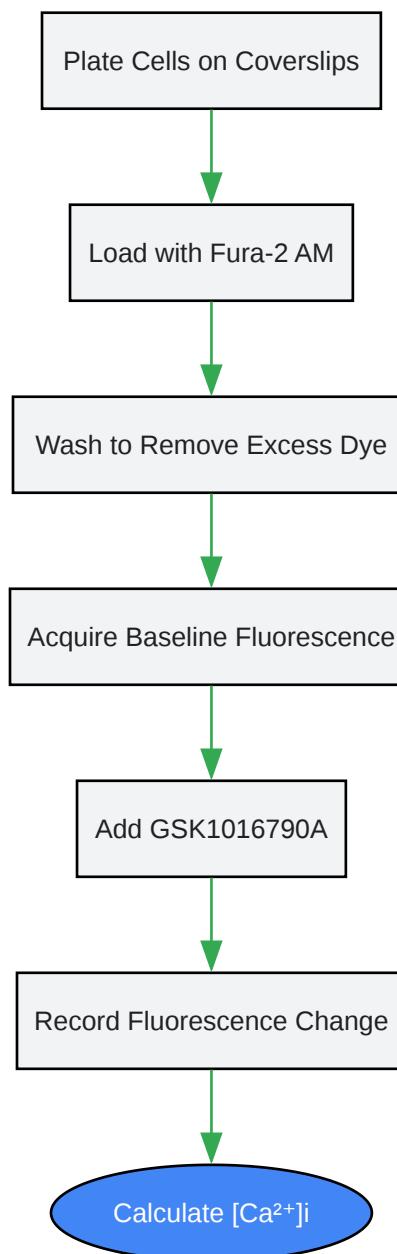
The primary mechanism of action of GSK1016790A is the direct activation of the TRPV4 ion channel. This activation leads to a rapid and sustained influx of extracellular Ca²⁺ into the cell.[\[3\]](#) This increase in intracellular calcium concentration ([Ca²⁺]_i) is the initial trigger for a cascade of downstream signaling events.

Upon activation by GSK1016790A, TRPV4 channels can undergo a process of desensitization and internalization.[\[2\]](#)[\[3\]](#) Studies have shown that prolonged exposure to GSK1016790A leads

to a downregulation of TRPV4 channels from the plasma membrane.[3][6] This process of endocytosis is regulated by a complex signaling pathway involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[6][7]

Below are diagrams illustrating the primary signaling pathway upon TRPV4 activation and the subsequent endocytosis pathway.





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